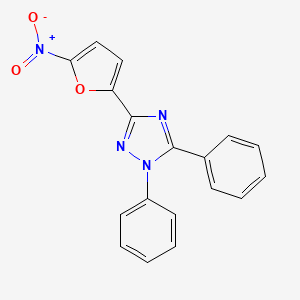
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a nitro group attached to a furan ring, which is further connected to a triazole ring substituted with phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitrating mixtures.
Attachment of the Furan Ring: The furan ring can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Substitution with Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions using phenyl halides or phenyl ketones.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production .
Análisis De Reacciones Químicas
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1-phenyl-: This compound lacks one of the phenyl groups, which may affect its chemical and biological properties.
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-dimethyl-: This compound has methyl groups instead of phenyl groups, which can influence its reactivity and applications.
1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl-: This compound has different substituents on the triazole ring, which can alter its chemical behavior and biological activity.
The uniqueness of 1H-1,2,4-Triazole, 3-(5-nitro-2-furanyl)-1,5-diphenyl- lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and potential therapeutic effects .
Propiedades
Número CAS |
651714-00-0 |
|---|---|
Fórmula molecular |
C18H12N4O3 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
3-(5-nitrofuran-2-yl)-1,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C18H12N4O3/c23-22(24)16-12-11-15(25-16)17-19-18(13-7-3-1-4-8-13)21(20-17)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
MNNVYBXEGNXMRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C4=CC=C(O4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


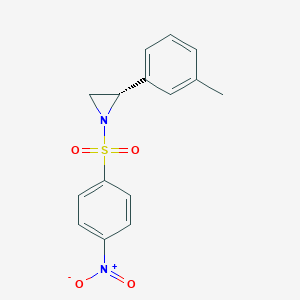

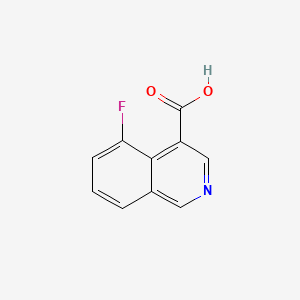
![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)
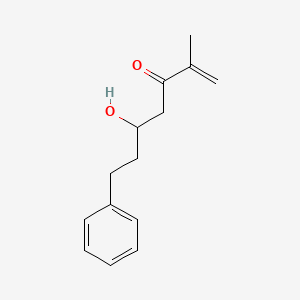
![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)
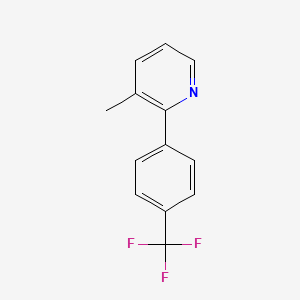

![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)

![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)

